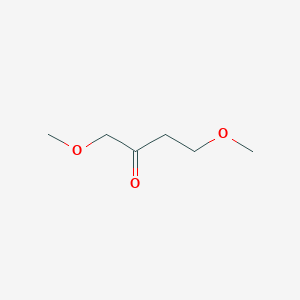

1,4-Dimethoxybutan-2-one

説明

Keto Form (Dominant)

Enol Form (Minor)

- Structure : A conjugated enol (-C=C-OH) between positions 2 and 3 (Figure 3B).

- Stabilization : Limited due to electron-withdrawing methoxy groups, which reduce π-system conjugation.

| Tautomer | Stability (%) | Key Interactions |

|---|---|---|

| Keto | >99 | Resonance stabilization |

| Enol | <1 | Intramolecular H-bonding |

Note : The equilibrium heavily favors the keto form due to the absence of strong enol-stabilizing groups (e.g., aromatic rings).

特性

IUPAC Name |

1,4-dimethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948565 | |

| Record name | 1,4-Dimethoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-86-8 | |

| Record name | NSC105799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of Sodium Butanone Enolate

- Reactants : Acetone, ethyl formate, sodium methoxide (liquid).

- Conditions : Sodium methoxide is heated to 30–60°C. A mixture of acetone and ethyl formate is added dropwise with molar ratios:

- Ethyl formate to acetone: 1–4:1

- Sodium methoxide to acetone: 0.5–2:1

- Addition rate : 0.05 g/min to 1000 g/min.

- Post-addition : The mixture is maintained at 30–60°C for 1–5 hours to form a suspension containing sodium butanone enolate.

Conversion to 1,4-Dimethoxybutan-2-one

- The sodium butanone enolate suspension is subjected to rotary evaporation to remove solvents and impurities, yielding a white solid.

- This solid is dissolved in methanol.

- A mixture of concentrated sulfuric acid (98%) and methanol is prepared and heated to 25–40°C.

- The sodium butanone enolate solution is added dropwise to the acid-methanol mixture with stirring.

- Reaction times and temperatures vary depending on scale and conditions, typically:

- Dropwise addition: 1–4 hours

- Post-addition warming: 3–6 hours

- After reaction completion, the mixture is neutralized with liquid sodium methoxide to pH 7–8.

- The reaction mixture is stirred, filtered, and the filtrate contains crude this compound.

- Purification is achieved by atmospheric and vacuum distillation.

Representative Experimental Data

| Parameter | Range / Value |

|---|---|

| Sodium methoxide temperature | 30–60 °C |

| Ethyl formate : Acetone molar ratio | 1–4 : 1 |

| Sodium methoxide : Acetone molar ratio | 0.5–2 : 1 |

| Addition rate of acetone/ethyl formate mix | 0.05–1000 g/min |

| Sulfuric acid : Methanol mass ratio | 1 : 1 to 1 : 20 |

| Sulfuric acid : Sodium butanone enolate molar ratio | 0.5–3 : 1 |

| Temperature during acid-methanol reaction | 25–40 °C |

| Dropwise addition time | 1–4 hours |

| Post-addition reaction time | 3–6 hours |

| Neutralization pH | 7.0–8.0 |

This method is noted for its economic efficiency and relatively high yield of the target compound.

Continuous Flow Synthesis Using Tangential Flow Reactor

Reactor Setup and Raw Materials

- A 5 L tangential flow reactor is used.

- Raw materials are fed via diaphragm pumps:

- Two pumps feed raw material liquids into the front inlet.

- One pump feeds concentrated sulfuric acid into the middle inlet.

- The position of the middle inlet is adjustable to optimize two-stage reaction times.

Reaction Procedure

- The reactor is heated to 45°C.

- Raw material liquids are pumped to initiate the first-stage reaction for 1 hour.

- After a 1-hour interval, sulfuric acid is introduced for the second-stage reaction at 25°C for 1 hour.

- The reaction mixture is collected in a reaction kettle.

Post-Treatment and Purification

- The reaction mixture is neutralized with 15% sodium carbonate solution to pH 6.8–7.2.

- The neutralized solution is filtered, and the filter cake is washed twice with methanol.

- The filtrate undergoes normal pressure distillation to recover methanol.

- Reduced pressure distillation follows, collecting fractions at 65–70°C to isolate pure this compound.

Advantages

- Continuous flow allows better control of reaction parameters.

- Improved safety and scalability.

- Efficient methanol recovery and product purification.

| Parameter | Value |

|---|---|

| Reactor volume | 5 L |

| First-stage reaction temperature | 45 °C |

| First-stage reaction time | 1 hour |

| Interval between stages | 1 hour |

| Second-stage reaction temperature | 25 °C |

| Second-stage reaction time | 1 hour |

| Neutralization agent | 15% sodium carbonate solution |

| Neutralization pH | 6.8–7.2 |

| Distillation fraction collection | 65–70 °C |

This method represents a modern approach to the synthesis of this compound with potential industrial application.

Comparative Analysis of Preparation Methods

| Aspect | Claisen Condensation Method | Tangential Flow Reactor Method |

|---|---|---|

| Reaction Type | Batch | Continuous flow |

| Key Intermediate | Sodium butanone enolate | Sodium butanone enolate |

| Reaction Control | Manual, temperature and addition rate control | Automated, precise flow and temperature control |

| Reaction Time | Several hours (4–10 h total) | Shorter total time (~3 h including intervals) |

| Purification | Atmospheric and vacuum distillation | Distillation with methanol recovery |

| Scalability | Moderate, batch scale | High, continuous scale |

| Safety | Requires careful handling of sulfuric acid and sodium methoxide | Safer due to controlled flow and closed system |

| Yield and Purity | High, but depends on operator skill | High, consistent due to controlled conditions |

化学反応の分析

Types of Reactions

1,4-Dimethoxybutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Reactions

The compound exhibits diverse reactivity:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Forms alcohols.

- Substitution : Methoxy groups can be replaced under acidic or basic conditions.

Scientific Research Applications

-

Organic Synthesis

- Used as an intermediate in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals. It plays a crucial role in the formation of various functionalized compounds.

- Biological Studies

- Medicinal Chemistry

- Industrial Applications

Case Study 1: Inhibition of Kinases

A study explored the inhibitory effects of derivatives based on this compound on human DYRK1A and CLK1 kinases. The results indicated that certain modifications to the compound enhanced its inhibitory activity significantly, showcasing its potential as a lead compound in developing kinase inhibitors .

Case Study 2: Anticancer Activity

Research demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against cancer cell lines (e.g., A875). The structure-activity relationship indicated that modifications could enhance potency while reducing toxicity to normal cells .

作用機序

The mechanism of action of 1,4-Dimethoxybutan-2-one involves its reactivity as a ketone and the presence of methoxy groups. These functional groups allow it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of 1,4-Dimethoxybutan-2-one and related compounds:

生物活性

1,4-Dimethoxybutan-2-one, also known as 4,4-dimethoxy-2-butanone, is an organic compound with the molecular formula . It belongs to the class of ketones and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 132.16 g/mol

- CAS Number : 5436-21-5

- Structure :

- Chemical Structure

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can effectively scavenge free radicals and reduce oxidative stress in various biological systems. This capability is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The compound acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage. This was observed in vitro using various oxidative media such as hydrogen peroxide and mouse brain homogenate .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit pro-inflammatory mediators in vitro.

- In Vivo Studies : In a carrageenan-induced edema model, compounds derived from or related to this compound exhibited significant reductions in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Study on Antioxidant and Radical Scavenging Activity

A study assessed the antioxidant capacity of this compound by measuring its effects on lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress .

Evaluation of Drug-Likeness and CNS Penetration

Using computational models such as SwissADME, researchers evaluated the drug-likeness of this compound. The findings suggested favorable properties for crossing the blood-brain barrier (BBB), indicating its potential as a CNS-active agent. The compound's permeability was confirmed through parallel artificial membrane permeability assays (PAMPA-BBB), which showed promising results for passive diffusion across the BBB .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 1,4-Dimethoxybutan-2-one, and how can purity be optimized?

- Methodological Answer : The compound is commonly synthesized via acetalization of diketones or β-ketoaldehydes. For example, reacting acetylacetaldehyde with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions yields this compound. Purity optimization involves fractional distillation (boiling point: 172.1°C at 760 mmHg) and characterization via GC-MS to confirm >98% purity . Ensure reaction parameters (temperature, stoichiometry) are tightly controlled to minimize byproducts like unreacted aldehydes.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : In H NMR, expect signals at δ 3.3–3.4 ppm (methoxy groups) and δ 2.5–2.7 ppm (keto-methylene protons). C NMR should show a carbonyl peak at ~210 ppm.

- IR : A strong absorption band near 1700 cm confirms the ketone group.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H] at m/z 132.0786 (CHO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。